3-Methoxy-4-mercaptomethylbenzoic acid
Description
3-Methoxy-4-mercaptomethylbenzoic acid is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the 3-position and a mercaptomethyl group (-CH₂SH) at the 4-position of the aromatic ring. The mercaptomethyl group introduces unique reactivity due to the thiol (-SH) moiety, which is prone to oxidation and participates in disulfide bond formation. This compound is of interest in pharmaceutical and materials science research, particularly in drug design and polymer chemistry, where sulfur-containing groups enhance binding affinity or modify material properties .
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-methoxy-4-(sulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C9H10O3S/c1-12-8-4-6(9(10)11)2-3-7(8)5-13/h2-4,13H,5H2,1H3,(H,10,11) |
InChI Key |
FEPYPCOTWWGOTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of benzoic acid derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Reactivity :
- The mercaptomethyl group in This compound confers redox sensitivity, enabling applications in controlled drug release systems. In contrast, methyl or methoxy substituents (e.g., 3-Methoxy-4-methylbenzoic acid ) lack this reactivity .
- The nitro group in 3-Methoxy-4-nitrobenzoic acid lowers the pKa (higher acidity) compared to methoxy or methyl derivatives, making it suitable for pH-dependent reactions .
Solubility and Stability :
- Hydroxyl groups (e.g., vanillic acid ) improve water solubility via hydrogen bonding, whereas sulfamoyl groups (4-Methoxy-3-sulfamoylbenzoic acid ) enhance solubility in polar solvents .
- Thiol-containing compounds like the target molecule may exhibit lower stability due to oxidation but can be stabilized via derivatization (e.g., forming disulfides) .
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